molecular formula C8H13N5O2 B7416166 N-(1-methyltetrazol-5-yl)oxane-3-carboxamide

N-(1-methyltetrazol-5-yl)oxane-3-carboxamide

Cat. No.: B7416166
M. Wt: 211.22 g/mol
InChI Key: JUKAXFMMAKWCOM-UHFFFAOYSA-N
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Description

N-(1-methyltetrazol-5-yl)oxane-3-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyltetrazol-5-yl)oxane-3-carboxamide typically involves the reaction of 1-methyl-5-aminotetrazole with oxane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1-methyltetrazol-5-yl)oxane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

N-(1-methyltetrazol-5-yl)oxane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and stabilizers.

Mechanism of Action

The mechanism of action of N-(1-methyltetrazol-5-yl)oxane-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This compound may also interact with nucleic acids and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    1-methyl-5-aminotetrazole: A precursor in the synthesis of N-(1-methyltetrazol-5-yl)oxane-3-carboxamide.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents, such as 5-substituted tetrazoles.

Uniqueness: this compound is unique due to its specific combination of the tetrazole ring and oxane-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(1-methyltetrazol-5-yl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-13-8(10-11-12-13)9-7(14)6-3-2-4-15-5-6/h6H,2-5H2,1H3,(H,9,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKAXFMMAKWCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NC(=O)C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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